3-[(4-bromophenyl)sulfamoyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a sulfamoyl group, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone. The bromophenyl and sulfamoyl groups are then introduced through subsequent reactions involving bromination and sulfonation, respectively. The final step involves the coupling of the pyrazole ring with the bromophenylsulfamoyl group under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the sulfamoyl group to a sulfonamide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonamides or dehalogenated compounds.
Scientific Research Applications
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. By blocking these pathways, the compound can exert its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfamoyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide
- 3-[(4-fluorophenyl)sulfamoyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide
- 3-[(4-methylphenyl)sulfamoyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide lies in its bromophenyl group, which imparts distinct chemical properties compared to its analogs. The presence of the bromine atom can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17BrN4O3S |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
5-[(4-bromophenyl)sulfamoyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H17BrN4O3S/c1-11-3-8-15(12(2)9-11)20-18(24)16-10-17(22-21-16)27(25,26)23-14-6-4-13(19)5-7-14/h3-10,23H,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
LZLCGSYGFBDSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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